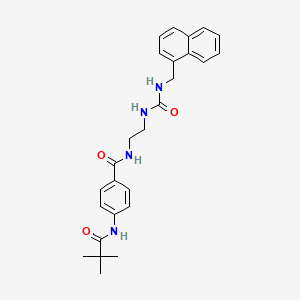

N-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)-4-pivalamidobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)-4-pivalamidobenzamide” is a complex organic compound. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound also contains ureido and pivalamido groups, which are common in various organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the naphthalene, ureido, and pivalamido groups could make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Applications De Recherche Scientifique

Antiviral Activity

The compound’s antiviral potential has been investigated. For instance, researchers tested its efficacy against the replication of the Cantagalo virus . Additionally, derivatives containing the pyrazole ester have shown promise as inhibitors of topoisomerase II .

Biological Activity and Enzyme Inhibition

Due to its structural resemblance to transition states of amines and esters, N-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)-4-pivalamidobenzamide may act as a peptide enzyme inhibitor . Its chelating attributes with pharmacological targets make it an interesting candidate for further exploration.

Medicinal Chemistry

Aminophosphonates, including this compound, have been studied for their medicinal properties. Their carboxylic analogs and hydrogen acceptor/donor functions contribute to their potential applications in medicine . Researchers continue to investigate their therapeutic effects.

Agrochemical Applications

Beyond medicine, aminophosphonates find utility in agrochemistry. Their unique properties may lead to the development of novel pesticides or growth regulators . Investigating their impact on crop health and yield is an ongoing area of research.

Catalysis and Click Chemistry

The compound’s synthesis via copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) highlights its potential in click chemistry . Understanding its reactivity and catalytic properties could open up new avenues for efficient chemical transformations.

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to minimize risks.

Orientations Futures

Propriétés

IUPAC Name |

4-(2,2-dimethylpropanoylamino)-N-[2-(naphthalen-1-ylmethylcarbamoylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-26(2,3)24(32)30-21-13-11-19(12-14-21)23(31)27-15-16-28-25(33)29-17-20-9-6-8-18-7-4-5-10-22(18)20/h4-14H,15-17H2,1-3H3,(H,27,31)(H,30,32)(H2,28,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCNVXFMHPNUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)-4-pivalamidobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2725052.png)

![N-(3,5-dimethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2725054.png)

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2725058.png)

![N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2725060.png)

![Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2725065.png)

![3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2725066.png)

![(E)-N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2725069.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2725071.png)

![4,7-Dimethyl-2-phenacyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725072.png)

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)